molecular formula C25H26N4O2 B2661280 N-benzyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide CAS No. 903256-95-1

N-benzyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide

Cat. No. B2661280
CAS RN: 903256-95-1
M. Wt: 414.509
InChI Key: VHXXRSIXUBIBAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence . In the first step, ethyl 2-bromobenzoates and 2-bromo-1-carboxyethyl heterocycles are cross-coupled with commercially available potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to produce (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines . In a subsequent two-stage process, these (hetero)arylethylamines undergo base-mediated ring closure followed by N-deprotection and N-alkylation to produce N-substituted 3,4-dihydroisoquinolin-1(2H)-ones and heteroaryl-fused N-benzyl 3,4-dihydropyridin-2(1H)-ones .

Scientific Research Applications

Anti-Fibrotic Agents

In a study, fourteen derivatives of this compound demonstrated better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising IC50 values .

Anti-Tubercular Activity

Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Further investigations are ongoing to explore their potential as anti-TB agents .

properties

IUPAC Name

N-benzyl-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-24(27-15-19-7-2-1-3-8-19)25(31)28-17-23(21-11-6-13-26-16-21)29-14-12-20-9-4-5-10-22(20)18-29/h1-11,13,16,23H,12,14-15,17-18H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXXRSIXUBIBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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